2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 103189 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its role in biological processes and its potential therapeutic uses.
Analyse Chemischer Reaktionen
NSC 103189 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that retain the core structure of NSC 103189 while exhibiting different chemical properties.
Wissenschaftliche Forschungsanwendungen
NSC 103189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its chemical behavior. In biology, it has been investigated for its role in cellular processes and its potential as a therapeutic agent. In medicine, NSC 103189 is being explored for its potential to treat certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of NSC 103189 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
NSC 103189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or biological activities. The comparison can help identify the distinct features of NSC 103189 that make it a valuable compound for research and potential therapeutic use.
Eigenschaften
CAS-Nummer |
21680-48-8 |
---|---|
Molekularformel |
C13H12F3N3O2 |
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
2,4-dioxo-10-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)7-2-1-3-12(4-7)8(5-17)10(20)19-11(21)9(12)6-18/h7-9H,1-4H2,(H,19,20,21) |
InChI-Schlüssel |
QCJGSFGIQVZCKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)C(C(=O)NC(=O)C2C#N)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.